3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(4-chlorophenyl)-4-ethyl-2-methyl-
Description
Chemical Significance of 1,2,4-Triazole-3-thione Derivatives
The 1,2,4-triazole-3-thione scaffold is a privileged structure in drug discovery due to its ability to participate in hydrogen bonding, π-π interactions, and metal coordination. This moiety’s tautomeric equilibrium between thione (1a , 1e ) and thiol (1b–d ) forms enhances its reactivity, enabling the synthesis of N- and S-bridged heterocycles with varied biological activities. For example, substitutions at the 4- and 5-positions of the triazole ring modulate electronic and steric properties, influencing interactions with microbial enzymes or metal surfaces.
Pharmacologically, 1,2,4-triazole-3-thiones exhibit broad-spectrum antibacterial activity. Compounds such as 4-benzyl-5-(furan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione demonstrate inhibition zones of 8–20 mm against Gram-negative pathogens like Escherichia coli and Pseudomonas aeruginosa, comparable to ampicillin. The introduction of electron-withdrawing groups (e.g., 4-chlorophenyl) enhances microbial membrane penetration, while alkyl chains (e.g., ethyl or methyl groups) improve lipophilicity and bioavailability.
In industrial contexts, these derivatives serve as corrosion inhibitors for metals in acidic environments. The sulfur atom in the thione group adsorbs onto metal surfaces, forming protective films that reduce oxidation rates. For instance, 4,5-diphenyl-4H-1,2,4-triazole-3-thione exhibits 92% inhibition efficiency for mild steel in 1M HCl, attributed to its planar structure and sulfur lone-pair electrons.
Table 1: Biological and Industrial Applications of Selected 1,2,4-Triazole-3-thione Derivatives
Historical Development and Current Research Trends
The synthesis of 1,2,4-triazole-3-thiones originated in the mid-20th century with cyclization reactions of thiosemicarbazides. Early methods relied on alkaline or acidic conditions to direct cyclization toward triazole or thiadiazole products, respectively. For example, 4,5-diphenyl-4H-1,2,4-triazole-3-thione was synthesized via cyclization of 1,4-diphenyl thiosemicarbazide in sodium ethanolate, achieving yields of 70–80%. However, these protocols suffered from long reaction times (12–24 hours) and high solvent consumption.
Recent advancements focus on one-pot, two-step methodologies to improve efficiency. A 2023 study demonstrated the synthesis of 3,4-disubstituted-2,4-dihydro-5H-1,2,4-triazole-5-thiones via sequential addition of isothiocyanates to hydrazides in ethanol, followed by NaOH-mediated cyclization. This approach reduced reaction times to 6 hours and increased yields to 86% by minimizing intermediate isolation steps.
Current research prioritizes structural diversification to enhance bioactivity. Modifications include:
- Diaryl sulfone moieties : Compounds like 42d (bromo diphenylsulfone derivative) show MIC values of 8 µg/mL against Bacillus cereus, outperforming earlier analogues.
- Mannich bases : Incorporating morpholine or piperazine groups improves solubility and target affinity, as seen in derivatives with 20 mm inhibition zones against Enterococcus faecalis.
Table 2: Evolution of Synthetic Methods for 1,2,4-Triazole-3-thiones
| Method Era | Technique | Yield (%) | Time (Hours) | Key Advancement |
|---|---|---|---|---|
| Traditional | Cyclization in NaOH/EtOH | 70–80 | 12–24 | Base-mediated selectivity |
| Modern (Post-2020) | One-pot hydrazide/isothiocyanate route | 75–86 | 6 | Reduced solvent waste |
Emerging trends also explore hybrid molecules combining triazole-thiones with acridine or tetrahydroacridine moieties, which intercalate DNA in cancer cells. Computational studies now guide rational design, predicting binding modes with proteins like Staphylococcus aureus dihydrofolate reductase.
Properties
CAS No. |
110623-26-2 |
|---|---|
Molecular Formula |
C11H12ClN3S |
Molecular Weight |
253.75 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-4-ethyl-2-methyl-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C11H12ClN3S/c1-3-15-10(13-14(2)11(15)16)8-4-6-9(12)7-5-8/h4-7H,3H2,1-2H3 |
InChI Key |
LDFDANAPKSZENI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN(C1=S)C)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(4-chlorophenyl)-4-ethyl-2-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate to form an intermediate, which is then treated with hydrazine hydrate to yield the desired triazole compound. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets quality standards .
Chemical Reactions Analysis
Types of Reactions
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(4-chlorophenyl)-4-ethyl-2-methyl- undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols.
Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted triazoles depending on the reagents used.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research and application. Key activities include:
Antimicrobial Activity
Research indicates that triazole derivatives possess significant antimicrobial properties against various pathogens. For example, studies have shown that compounds within this class can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
Antidepressant Potential
Certain derivatives of triazole have demonstrated antidepressant-like effects in animal models. This suggests that 3H-1,2,4-Triazole-3-thione derivatives could be explored for their potential in treating mood disorders .
Anticonvulsant Effects
Some studies have reported that triazole derivatives exhibit anticonvulsant properties, indicating their potential use in managing seizure disorders. This area remains a promising field for future research .
Case Study 1: Antimicrobial Efficacy
A study conducted on various triazole derivatives demonstrated their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings suggest that modifications in the triazole structure can significantly enhance antimicrobial activity .
Case Study 2: Antidepressant Activity
In a behavioral study involving rodent models, specific derivatives showed a reduction in depressive-like behaviors when administered over a period. These results support the hypothesis that triazole compounds may serve as potential antidepressants .
Data Table: Biological Activities Overview
Mechanism of Action
The mechanism of action of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(4-chlorophenyl)-4-ethyl-2-methyl- involves its interaction with various molecular targets. The thione group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. Additionally, the triazole ring can interact with metal ions, affecting their biological functions .
Comparison with Similar Compounds
Anticonvulsant Triazole-Thiones
Several 1,2,4-triazole-3-thione derivatives with anticonvulsant activity (e.g., TP-4, TP-10) share structural similarities with Compound A but differ in substituents:
- TP-4 : 4-(4-Bromophenyl)-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-thione
- TP-10 : 5-(3-Chlorophenyl)-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-thione
| Property | Compound A | TP-4 | TP-10 |
|---|---|---|---|
| Substituents | 4-ClPh, 4-Et, 2-Me | 4-BrPh, 3-ClPh | 3-ClPh, 4-MePh |
| Molecular Weight | ~280–300 g/mol* | 365.68 g/mol | 303.78 g/mol |
| Biological Activity | Antimicrobial, wound healing | Anticonvulsant (MES model) | Anticonvulsant (MES model) |
| Key Interactions | TGF-β1/VEGF upregulation | Voltage-gated Na⁺ channels | Voltage-gated Na⁺ channels |
Key Differences :
- TP-4 and TP-10 lack alkyl groups (e.g., ethyl, methyl) at positions 2 and 4, reducing their lipophilicity compared to Compound A .
- The 4-chlorophenyl group in Compound A may enhance antimicrobial activity through halogen bonding, whereas bromine in TP-4 increases molecular weight and polarizability ().
Thiophene-Linked Triazole-Thiones
A thiophene-containing analog, 4-(p-tolyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione , was synthesized and characterized using DFT calculations ():
| Property | Compound A | Thiophene Analogue |
|---|---|---|
| Substituents | 4-ClPh, 4-Et, 2-Me | p-Tolyl, thiophen-2-yl |
| Electronic Effects | Electron-withdrawing (Cl) | Electron-rich (thiophene) |
| Applications | Antimicrobial | Theoretical/material science |
Key Differences :
Metallo-Beta-Lactamase Inhibitors
Compound IIIA (4-amino-2,4-dihydro-5-(2-methylphenyl)-3H-1,2,4-triazole-3-thione) inhibits metallo-beta-lactamases (MBLs) via a unique binding mode ():
| Property | Compound A | Compound IIIA |
|---|---|---|
| Substituents | 4-ClPh, 4-Et, 2-Me | 2-MePh, 4-amino |
| Biological Target | Microbial pathogens | L1 MBL enzyme |
| Key Interactions | Halogen bonding (Cl) | Hydrogen bonding (NH₂) |
Key Differences :
Simpler Chlorophenyl Derivatives
A structurally simpler derivative, 5-(4-chlorophenyl)-1,2-dihydro-3H-1,2,4-triazole-3-thione (CAS 26028-65-9), lacks alkyl substituents ():
| Property | Compound A | CAS 26028-65-9 |
|---|---|---|
| Substituents | 4-ClPh, 4-Et, 2-Me | 4-ClPh |
| Molecular Weight | ~280–300 g/mol | 211.67 g/mol |
| Lipophilicity (logP) | Higher (alkyl groups) | Lower |
Key Differences :
Biological Activity
3H-1,2,4-Triazole-3-thione derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The compound of interest, 3H-1,2,4-triazole-3-thione, 2,4-dihydro-5-(4-chlorophenyl)-4-ethyl-2-methyl- , exhibits potential therapeutic effects that merit detailed exploration.
The compound is characterized by the following chemical properties:
- Molecular Formula: C12H14ClN3S
- Molecular Weight: 273.78 g/mol
- CAS Number: 37526-42-4
Biological Activity Overview
Research indicates that 1,2,4-triazole derivatives demonstrate a variety of biological activities including:
- Anticonvulsant Effects: Studies have shown that certain triazole derivatives can effectively manage seizures. For instance, TP-315, a related compound, exhibited significant anticonvulsant activity in animal models of epilepsy .
- Antidepressant Activity: A series of triazole derivatives were evaluated for their potential antidepressant effects. Modifications at the 5-position of the triazole nucleus with haloaryl groups enhanced activity against induced hypothermia and ptosis in mice .
- Antimicrobial Properties: Triazoles have been noted for their antimicrobial activities against various pathogens, making them candidates for further development as therapeutic agents.
Anticonvulsant Activity
A study focusing on TP-315 demonstrated:
- Long-term administration did not induce nephrotoxic or hepatotoxic effects.
- The compound did not inhibit key CYP450 enzyme isoforms at therapeutic concentrations.
- It showed efficacy against tonic-clonic seizures and had beneficial interactions with classical antiepileptic drugs .
Antidepressant Activity
Research on a series of 5-aryl-substituted triazoles revealed:
- Compounds with substitutions at the 5-position exhibited potent antagonist activity against reserpine-induced ptosis.
- The mechanism was not linked to norepinephrine uptake or monoamine oxidase inhibition, suggesting alternative pathways for antidepressant effects .
Case Studies
The biological activity of triazole derivatives is often attributed to their interaction with various biological targets:
- Voltage-dependent Sodium Channels: Anticonvulsant activity is closely correlated with the modulation of these channels.
- Monoamine Systems: Some derivatives may influence serotonin or norepinephrine pathways indirectly.
Q & A
Q. What are the optimized synthetic routes for 3H-1,2,4-triazole-3-thione derivatives, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, such as nucleophilic substitution and cyclization. For example, thiocarbohydrazide can react with substituted acids under reflux (413 K) in ethanol with catalytic acetic acid, followed by recrystallization in methanol to achieve yields of ~70–80% . Key parameters include:
Q. What spectroscopic techniques are most effective for characterizing triazole-thione derivatives?
- FT-IR : Confirms the presence of thione (C=S) stretching vibrations at 1150–1250 cm⁻¹ .
- NMR : H NMR identifies substituents (e.g., ethyl/methyl protons at δ 1.2–1.4 ppm and δ 2.3–2.5 ppm, respectively; aromatic protons from 4-chlorophenyl at δ 7.2–7.6 ppm) .
- Single-crystal XRD : Resolves molecular geometry, such as dihedral angles between the triazole ring and aromatic substituents (e.g., 67.5° in related structures) .
Q. How does the 4-chlorophenyl substituent influence the compound’s physicochemical properties?
The electron-withdrawing chlorine atom increases electrophilicity at the triazole ring, enhancing reactivity in nucleophilic substitutions. It also improves lipophilicity (logP ~2.5–3.0), which correlates with membrane permeability in biological assays .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic properties and reactive sites of this triazole-thione?
DFT studies (B3LYP/6-311G(d,p)) reveal:
- Frontier molecular orbitals : HOMO-LUMO gaps (~4.5 eV) indicate moderate stability. The HOMO is localized on the thione sulfur and triazole ring, suggesting nucleophilic attack sites .
- Electrostatic potential maps : Negative potential regions (e.g., sulfur and chlorine atoms) highlight hydrogen-bonding and π-π stacking capabilities critical for biological interactions .
- Torsional flexibility : Energy profiles show low barriers (<5 kcal/mol) for rotation of the 4-ethyl group, enabling conformational adaptability in binding pockets .
Q. What strategies resolve contradictions in biological activity data across structurally similar triazole-thiones?
Discrepancies in antimicrobial or anticonvulsant efficacy often arise from:
- Substituent positioning : Meta vs. para substituents on phenyl rings alter steric and electronic interactions with targets (e.g., fungal CYP51 vs. mammalian receptors) .
- Assay conditions : Variations in pH (5.0–7.4) or solvent (DMSO vs. aqueous buffers) affect solubility and bioavailability. Standardized protocols (e.g., CLSI guidelines) are recommended .
Q. What mechanistic insights explain the anticonvulsant activity of triazole-thiones like TP-315?
In vivo studies suggest:
- GABAergic modulation : Thione sulfur coordinates with Zn²⁺ in GABA_A receptors, enhancing chloride ion influx .
- Oxidative stress mitigation : Thiol-disulfide exchange reactions scavenge ROS (e.g., IC₅₀ ~10 μM for superoxide radicals) .
- Metabolic stability : Ethyl/methyl groups reduce cytochrome P450-mediated degradation, extending half-life (>6 hours in rodents) .
Methodological Tables
Q. Table 1. Comparative Synthesis Yields Under Varied Conditions
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Ethanol, 413 K, 4h | 78 | 95 | |
| Methanol, 373 K, 6h | 65 | 90 | |
| Acetic acid catalyst | 85 | 98 |
Q. Table 2. Key DFT Parameters for Electronic Properties
| Parameter | Value | Significance |
|---|---|---|
| HOMO Energy (eV) | -6.2 | Nucleophilic reactivity |
| LUMO Energy (eV) | -1.7 | Electrophilic reactivity |
| Dipole Moment (D) | 4.8 | Solubility in polar media |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
